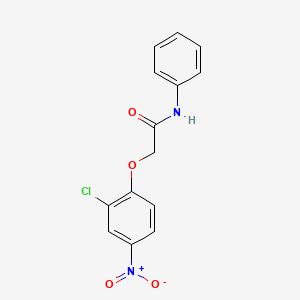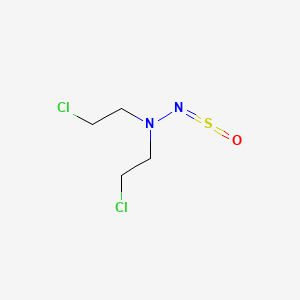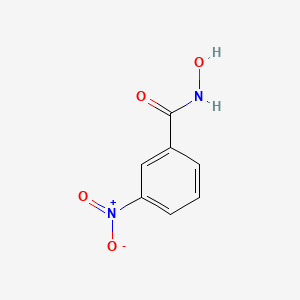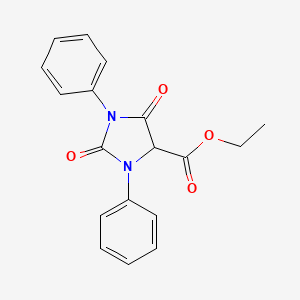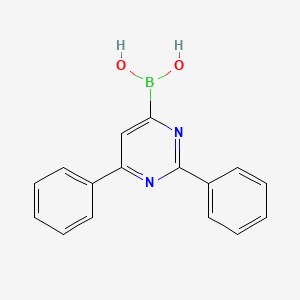
(2,6-diphenylpyrimidin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diphenylpyrimidin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with phenyl groups at the 2 and 6 positions. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diphenylpyrimidin-4-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Diphenylpyrimidin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyrimidines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(2,6-Diphenylpyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-diphenylpyrimidin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylpyridine-4-yl)boronic acid: Similar in structure but with methyl groups instead of phenyl groups.
(4-(4-Pyridyl)phenyl)boronic acid: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2,6-Diphenylpyrimidin-4-yl)boronic acid is unique due to its specific substitution pattern and the presence of the pyrimidine ring. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C16H13BN2O2 |
|---|---|
Molecular Weight |
276.1 g/mol |
IUPAC Name |
(2,6-diphenylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C16H13BN2O2/c20-17(21)15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,20-21H |
InChI Key |
CZTZUWMEJXPMLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


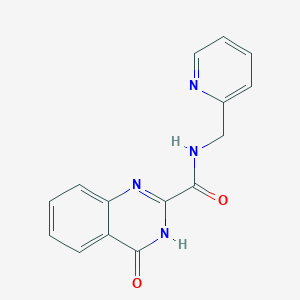
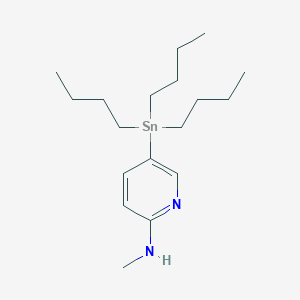
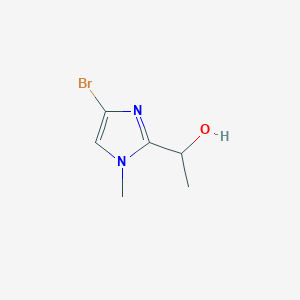
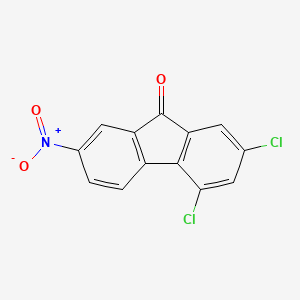
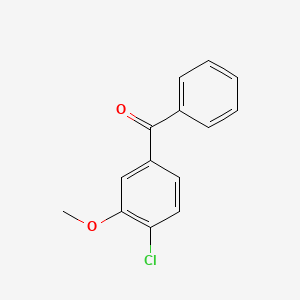
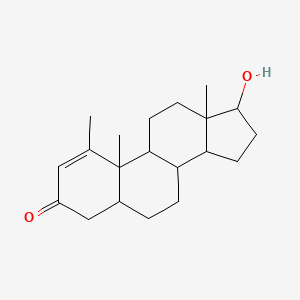
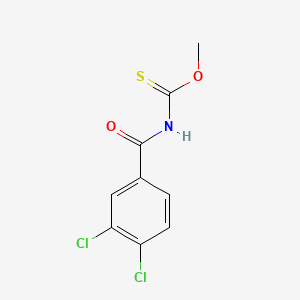
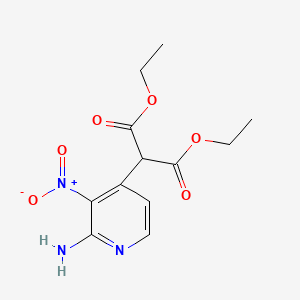
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
